1-9-ETHYL-6-2-METHYL-4-(TETRAHYDRO-2-FURANYL)METHOXYBENZOYL-9H-CARBAZOL-3-YL-1-(O-ACETYLOXIME)ETHANONE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-9-ETHYL-6-2-METHYL-4-(TETRAHYDRO-2-FURANYL)METHOXYBENZOYL-9H-CARBAZOL-3-YL-1-(O-ACETYLOXIME)ETHANONE is a complex organic compound with a unique structure that combines several functional groups
Preparation Methods
The synthesis of 1-9-ETHYL-6-2-METHYL-4-(TETRAHYDRO-2-FURANYL)METHOXYBENZOYL-9H-CARBAZOL-3-YL-1-(O-ACETYLOXIME)ETHANONE involves multiple steps, each requiring specific reaction conditions and reagents. The synthetic route typically starts with the preparation of the core carbazole structure, followed by the introduction of the ethyl, methyl, and tetrahydro-2-furanyl groups. The final step involves the formation of the O-acetyloxime group. Industrial production methods may involve optimization of these steps to increase yield and purity .
Chemical Reactions Analysis
1-9-ETHYL-6-2-METHYL-4-(TETRAHYDRO-2-FURANYL)METHOXYBENZOYL-9H-CARBAZOL-3-YL-1-(O-ACETYLOXIME)ETHANONE undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the oxime group to an amine.
Scientific Research Applications
1-9-ETHYL-6-2-METHYL-4-(TETRAHYDRO-2-FURANYL)METHOXYBENZOYL-9H-CARBAZOL-3-YL-1-(O-ACETYLOXIME)ETHANONE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the production of specialized materials and as a photoinitiator in polymerization processes.
Mechanism of Action
The mechanism of action of 1-9-ETHYL-6-2-METHYL-4-(TETRAHYDRO-2-FURANYL)METHOXYBENZOYL-9H-CARBAZOL-3-YL-1-(O-ACETYLOXIME)ETHANONE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes .
Comparison with Similar Compounds
1-9-ETHYL-6-2-METHYL-4-(TETRAHYDRO-2-FURANYL)METHOXYBENZOYL-9H-CARBAZOL-3-YL-1-(O-ACETYLOXIME)ETHANONE can be compared with other similar compounds, such as:
1-[9-Ethyl-6-(2-methylbenzoyl)-9H-carbazol-3-yl]ethanone: Similar structure but lacks the O-acetyloxime group.
1-[9-Ethyl-6-(2-methyl-4-methoxybenzoyl)-9H-carbazol-3-yl]ethanone: Similar structure but with a methoxy group instead of the tetrahydro-2-furanyl group. The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties.
Properties
Molecular Formula |
C31H32N2O5 |
---|---|
Molecular Weight |
512.6 g/mol |
IUPAC Name |
[(E)-1-[9-ethyl-6-[2-methyl-4-(oxolan-2-ylmethoxy)benzoyl]carbazol-3-yl]ethylideneamino] acetate |
InChI |
InChI=1S/C31H32N2O5/c1-5-33-29-12-8-22(20(3)32-38-21(4)34)16-27(29)28-17-23(9-13-30(28)33)31(35)26-11-10-24(15-19(26)2)37-18-25-7-6-14-36-25/h8-13,15-17,25H,5-7,14,18H2,1-4H3/b32-20+ |
InChI Key |
KBDSIMFAWGSPRX-UZWMFBFFSA-N |
Isomeric SMILES |
CCN1C2=C(C=C(C=C2)/C(=N/OC(=O)C)/C)C3=C1C=CC(=C3)C(=O)C4=C(C=C(C=C4)OCC5CCCO5)C |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)C(=NOC(=O)C)C)C3=C1C=CC(=C3)C(=O)C4=C(C=C(C=C4)OCC5CCCO5)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.